molecular formula C15H14O3S B1359371 5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene CAS No. 898773-17-6

5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene

Cat. No. B1359371
M. Wt: 274.3 g/mol
InChI Key: CSEBUXHNXWMADC-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(2-methylbenzoyl)thiophene (5-DMBT) is a novel, synthetically-produced compound that has been studied for its potential applications in the field of scientific research. 5-DMBT is a heterocyclic thiophene derivative that is characterized by its unique structure, which consists of a five-membered ring containing two oxygen atoms and a sulfur atom. 5-DMBT has been found to display a range of biological activities, including antioxidant and anti-inflammatory activities, as well as the ability to modulate the expression of genes involved in various pathways. This makes 5-DMBT a promising compound for further scientific research.

Scientific Research Applications

Synthesis and Characterization

5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene and its derivatives have been extensively studied for their synthesis and characterization. The synthesis of various thiophene derivatives, including those with dioxolane groups, often involves reactions with different metal ions or the use of specific catalysts and conditions (Salameh & Tayim, 1983), (Rangnekar & Mavlankar, 1991), (Paradkar, Latham, & Krishnaswami, 1993). These processes are crucial for developing new compounds with potential applications in various fields.

Biological Activity

Compounds containing the thiophene and dioxolane units have been explored for their biological activities. For instance, certain thiophene derivatives have shown promising antimicrobial and antifungal properties, indicating potential applications in medical and pharmaceutical research (Mabkhot et al., 2017).

Material Science Applications

In the field of material science, thiophene derivatives, including those with dioxolane groups, have been utilized in the development of electrochromic materials and polymers (Hu et al., 2019). These materials have potential applications in devices like thin-film transistors and solar cells.

Optical and Photochemical Properties

The photochemical properties of dioxolane and thiophene-containing compounds have been a subject of interest, particularly in the development of photochromic materials for optical recording. These compounds exhibit changes in color upon exposure to specific light wavelengths, which can be harnessed for various technological applications (Yang et al., 2006).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-10-4-2-3-5-11(10)14(16)12-6-7-13(19-12)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEBUXHNXWMADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641922
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene

CAS RN

898773-17-6
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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